molecular formula C25H29N5O3 B11440507 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11440507
M. Wt: 447.5 g/mol
InChI Key: OKELKRWGNXRJSN-UHFFFAOYSA-N
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Description

8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a morpholine ring, a naphthalene moiety, and a purine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method involves the Mannich reaction, where a secondary amine (2,6-dimethylmorpholine) reacts with formaldehyde and a purine derivative to form the desired compound. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to 60°C

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Materials: High-purity starting materials to minimize impurities

    Reaction Control: Automated systems to monitor and control reaction parameters

    Purification: Techniques such as crystallization, distillation, and chromatography to isolate the final product

Chemical Reactions Analysis

Types of Reactions

8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or naphthalene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids

    Reduction: Formation of alcohols or amines

    Substitution: Formation of alkylated derivatives

Scientific Research Applications

8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used as a bronchodilator.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer.

Uniqueness

8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its combination of a morpholine ring and a naphthalene moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of biological activities not seen in other purine derivatives.

Properties

Molecular Formula

C25H29N5O3

Molecular Weight

447.5 g/mol

IUPAC Name

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C25H29N5O3/c1-16-12-29(13-17(2)33-16)15-21-26-23-22(24(31)28(4)25(32)27(23)3)30(21)14-19-10-7-9-18-8-5-6-11-20(18)19/h5-11,16-17H,12-15H2,1-4H3

InChI Key

OKELKRWGNXRJSN-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CC2=NC3=C(N2CC4=CC=CC5=CC=CC=C54)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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